molecular formula C18H20INO B6298198 N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline CAS No. 1252594-31-2

N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline

Cat. No.: B6298198
CAS No.: 1252594-31-2
M. Wt: 393.3 g/mol
InChI Key: NEANWBSZKCLVAV-UHFFFAOYSA-N
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Description

N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline: is an organic compound that belongs to the class of salicylidene aniline derivatives. These compounds are known for their versatile applications in various fields, including catalysis, material science, and medicinal chemistry. The presence of the tert-butyl, iodine, and methylaniline groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline typically involves the condensation reaction between 3-tert-butylsalicylaldehyde and 4-iodo-2-methylaniline. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different chemical and biological properties.

    Substitution: The iodine atom in the structure can participate in substitution reactions, such as halogen exchange or coupling reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as organolithium or Grignard reagents can be employed for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry: N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations, such as polymerization and hydrogenation reactions.

Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of iodine and tert-butyl groups can enhance the compound’s interaction with biological targets.

Medicine: Research is ongoing to investigate the therapeutic potential of this compound derivatives in drug development. Their ability to form stable complexes with metals makes them candidates for metallodrug design.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline involves its ability to form coordination complexes with metal ions. These complexes can act as catalysts, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.

Comparison with Similar Compounds

  • N-(3-tert-butylsalicylidene)-2,3,4,5,6-pentafluoroanilinato] titanium (IV) dichloride
  • N-(3-tert-butylsalicylidene)-2,6-difluorophenyl
  • N-(3-tert-butylsalicylidene)-2,6-dimethylphenyl

Comparison: N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. In contrast, other similar compounds may have different substituents, such as fluorine or methyl groups, which can alter their chemical and physical properties. The iodine atom also enhances the compound’s ability to participate in halogen bonding, which can be advantageous in certain applications.

Properties

IUPAC Name

2-tert-butyl-6-[(4-iodo-2-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO/c1-12-10-14(19)8-9-16(12)20-11-13-6-5-7-15(17(13)21)18(2,3)4/h5-11,21H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEANWBSZKCLVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)N=CC2=C(C(=CC=C2)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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